1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea
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Overview
Description
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound characterized by its complex structure, which includes a bromobenzyl group, a dimethylpyrazolyl group, and a phenethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to form 4-bromobenzyl intermediates. This can be achieved by reacting benzyl compounds with bromine in the presence of a catalyst.
Synthesis of the Pyrazolyl Intermediate: The next step involves the formation of the 3,5-dimethyl-1H-pyrazol-4-yl intermediate. This can be synthesized through the reaction of appropriate hydrazines with diketones under acidic conditions.
Coupling Reaction: The final step involves the coupling of the bromobenzyl intermediate with the pyrazolyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of benzyl compounds using bromine and a suitable catalyst.
Pyrazole Formation: Industrial synthesis of pyrazole intermediates using hydrazines and diketones.
Coupling and Purification: Coupling reactions are carried out in large reactors, followed by purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and thiourea moieties.
Coupling Reactions: The phenethylthiourea group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or amines, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Formation of substituted benzyl derivatives.
Oxidation Products: Formation of oxidized pyrazole or thiourea derivatives.
Reduction Products: Formation of reduced pyrazole or thiourea derivatives.
Scientific Research Applications
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,4,5-TRIMETHOXYBENZAMIDE
- **N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is unique due to its combination of a bromobenzyl group, a dimethylpyrazolyl group, and a phenethylthiourea moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23BrN4S |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H23BrN4S/c1-15-20(24-21(27)23-13-12-17-6-4-3-5-7-17)16(2)26(25-15)14-18-8-10-19(22)11-9-18/h3-11H,12-14H2,1-2H3,(H2,23,24,27) |
InChI Key |
DIRXZMVDWCLIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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